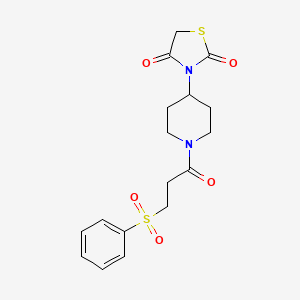

3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c20-15(8-11-26(23,24)14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-25-17(19)22/h1-5,13H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLKKKGGDFJBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives, a class to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have been used in various therapeutic applications.

Mode of Action

Piperidine derivatives have been found to interact with various biological targets, leading to a wide range of pharmacological effects.

Biochemical Analysis

Biochemical Properties

It is known that thiazolidine-2,4-dione derivatives have been studied for their extensive biological potential, including antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial properties.

Biological Activity

3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for a range of pharmacological effects, including antihyperglycemic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a thiazolidine core structure, which is critical for its biological activity. The presence of the phenylsulfonyl and piperidin groups contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₃S |

| Molecular Weight | 345.41 g/mol |

| CAS Number | 1795298-12-2 |

Antihyperglycemic Effects

Research indicates that thiazolidinedione derivatives can exhibit significant antihyperglycemic effects. A study demonstrated that the compound effectively modulated glucose levels in high-fat diet-induced diabetic mice through the antagonism of the cannabinoid receptor type 1 (CB1R) . The study highlighted the compound's potential to alleviate metabolic disorders associated with obesity.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. Inhibitory assays against lipoxygenase (LOX), an enzyme involved in inflammatory processes, revealed that thiazolidinedione derivatives can significantly inhibit lipid peroxidation and LOX activity . This suggests a potential role for the compound in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of thiazolidinedione derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including melanoma (A375) and cervical cancer (HeLa) cells . The mechanism of action appears to involve apoptosis induction via caspase activation, indicating a pathway through which these compounds exert their anticancer effects.

Study on Diabetic Mice

In a controlled study involving C57BL/6 mice, the compound was administered alongside AM251 (a selective CB1 receptor antagonist). The results showed significant reductions in hyperglycemia and dyslipidemia compared to control groups. Furthermore, oxidative stress markers were notably decreased, suggesting a protective effect against metabolic syndrome .

In Vitro Cancer Cell Studies

In vitro studies assessed the viability of cancer cells exposed to varying concentrations of thiazolidinedione derivatives. The IC50 values were calculated using MTT assays, revealing effective antiproliferative activity with IC50 values in the micromolar range for both A375 and HeLa cells . Flow cytometry analysis confirmed increased apoptotic cell death in treated groups.

The biological activities of this compound can be attributed to several mechanisms:

- CB1 Receptor Antagonism : Modulates metabolic pathways affecting glucose homeostasis.

- Enzyme Inhibition : Inhibits lipoxygenase and other enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : Triggers apoptotic pathways in cancer cells through caspase activation.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione with high purity?

- Methodological Answer : A multi-step synthesis involving piperidine functionalization, sulfonylation, and thiazolidinedione cyclization is recommended. For example, analogous compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) were synthesized via sequential alkylation and coupling reactions under anhydrous conditions (e.g., dichloromethane, NaOH), achieving 99% purity after recrystallization . Key steps include rigorous solvent drying, inert atmosphere use, and post-synthesis purification via column chromatography or HPLC.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze proton/carbon environments (e.g., sulfonyl group at δ 3.5–4.0 ppm in H NMR; thiazolidinedione carbonyls at ~170–175 ppm in C NMR).

- X-ray Crystallography : Resolve piperidine and thiazolidinedione conformations, as demonstrated for 3-phenyl-2-thioxo-thiazolidin-4-one derivatives .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What are the critical safety considerations during handling and storage?

- Methodological Answer : Follow protocols for structurally related sulfonyl and piperidine compounds:

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis of the sulfonyl group .

- PPE : Use nitrile gloves, fume hoods, and chemical-resistant aprons.

- Spill Management : Neutralize with sodium bicarbonate for acidic byproducts and adsorb with vermiculite .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s pharmacological activity compared to non-sulfonylated analogs?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:

- Replace the sulfonyl group with carbonyl or alkyl chains.

- Test in vitro binding assays (e.g., enzyme inhibition for antidiabetic targets like PPARγ). Rhodanine derivatives (e.g., 3-phenyl-2-thioxo-thiazolidin-4-one) showed enhanced activity with electron-withdrawing substituents, suggesting sulfonyl groups may improve target affinity .

Q. What experimental designs are suitable for resolving contradictory data on its metabolic stability?

- Methodological Answer : Implement a split-split-plot design to isolate variables:

- Primary Factors : Liver microsome source (human vs. rodent), incubation time.

- Secondary Factors : pH, cofactor concentrations (NADPH).

- Use LC-MS/MS for metabolite quantification and apply ANOVA to identify confounding variables, as seen in antioxidant activity studies with time-dependent variables .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Prioritize receptors with known thiazolidinedione interactions (e.g., PPARγ, PDB ID: 3DZY).

- Parameterization : Assign partial charges using AM1-BCC and solvate in TIP3P water. Validate with experimental IC50 values from enzyme inhibition assays .

Q. What environmental impact assessment strategies apply to this compound?

- Methodological Answer : Follow the INCHEMBIOL framework to evaluate:

- Fate in Water : Hydrolysis half-life at varying pH (EPA Guideline 161.1).

- Biotransformation : Use OECD 301B ready biodegradability tests.

- Ecotoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method:

- Dose Matrix : Test fixed ratios (e.g., 1:1, 1:2) of the compound and co-administered drugs (e.g., metformin).

- Cell Models : Use HepG2 or 3T3-L1 adipocytes for glucose uptake assays. Synergy is indicated by CI < 1, as validated in antimicrobial studies of thiazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.